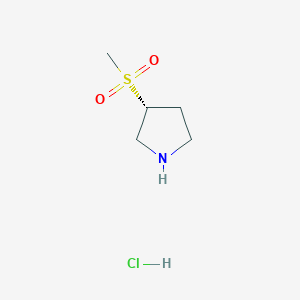

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride

Übersicht

Beschreibung

“®-3-(Methylsulfonyl)pyrrolidine hydrochloride” is a chemical compound with the linear formula C7H16ClNO2S . It’s part of a collection of rare and unique chemicals provided for early discovery researchers .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in various studies. One method involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This process produces the pyrolinium moiety, which serves as the unprecedented polar head of the mesogens .

Molecular Structure Analysis

The molecular structure of “®-3-(Methylsulfonyl)pyrrolidine hydrochloride” is represented by the linear formula C7H16ClNO2S . This compound is part of the pyrrolidine family, which are cyclic secondary amines .

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives often involve the functionalization of the pyrrolidine ring. For instance, the metal-free direct C–H functionalization of pyrrolidine has been reported . This reaction, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .

Wissenschaftliche Forschungsanwendungen

Green Metric Evaluation in Synthesis

- (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride is used in the modified synthesis of pharmaceutical intermediates like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine. This method is notable for its improved green metrics, indicating less waste generation (Gilbile, Bhavani, & Vyas, 2017).

Organocatalysis in Asymmetric Synthesis

- Derivatives of (R)-3-(Methylsulfonyl)pyrrolidine, like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, are used as efficient organocatalysts for asymmetric Michael addition in the synthesis of various compounds, demonstrating high yield and stereoselectivity (Singh et al., 2013).

Molecular Conformation Studies

- Studies on compounds closely related to (R)-3-(Methylsulfonyl)pyrrolidine, such as tetrahydro-1H-pyrazolo[4,3-c]pyridines, help in understanding molecular conformations and intermolecular interactions, which are crucial in drug design (Sagar et al., 2017).

Antimicrobial Applications

- Related compounds like trichloro- and tetrachloro-4-(methylsulfonyl) pyridines have been found effective as antimicrobials in industrial preservatives, particularly against microorganisms causing deterioration in industrial systems (Wolf & Bobalek, 1967).

Role in Chemical Synthesis and Structural Analysis

- The compound plays a role in the synthesis of various heterocyclic compounds and aids in understanding their structural properties, which is essential for developing new pharmaceuticals and materials (Williams, Loakes, & Brown, 1998).

Electrochemical Applications

- Sulfonyl-substituted cyclometallating ligands, related to (R)-3-(Methylsulfonyl)pyrrolidine, are used in the development of iridium(III) complexes with potential applications in light-emitting electrochemical cells (Ertl et al., 2015).

Zukünftige Richtungen

The future directions in the research and application of pyrrolidine derivatives like “®-3-(Methylsulfonyl)pyrrolidine hydrochloride” could involve the development of ionic liquid crystals (ILCs) using pyrrolidinium cation . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range including room temperature .

Eigenschaften

IUPAC Name |

(3R)-3-methylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCGEDCMPFJUSI-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

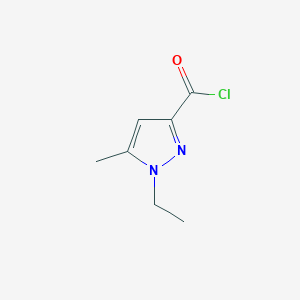

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)